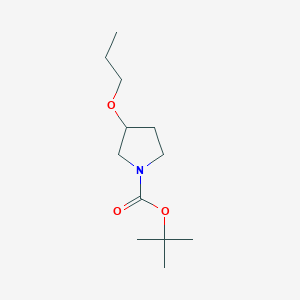![molecular formula C15H22N2 B1372990 2-Benzyl-2,7-diazaspiro[4.5]decane CAS No. 1086395-71-2](/img/structure/B1372990.png)
2-Benzyl-2,7-diazaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-2,7-diazaspiro[4.5]decane is a chemical compound with the molecular formula C15H22N2 . It is also known by its IUPAC name, 2-(phenylmethyl)-2,7-diazaspiro[4.5]decane .
Synthesis Analysis
The synthesis of diazaspiro[4.5]decane scaffolds involves a one-step process. Unactivated yne-en-ynes react with a range of substituted aryl halides in the presence of Pd (OAc) 2 –PPh 3 to afford diazaspiro [4.5]decane with exocyclic double bonds . This domino reaction forms three carbon–carbon bonds and involves highly regioselective C–C coupling and spiro scaffold steps .Molecular Structure Analysis
The molecular structure of 2-Benzyl-2,7-diazaspiro[4.5]decane is represented by the SMILES notation: c1ccc(cc1)CN2CCC3(C2)CCCNC3 . The InChI code for this compound is 1S/C15H22N2/c1-2-5-14(6-3-1)11-17-10-8-15(13-17)7-4-9-16-12-15/h1-3,5-6,16H,4,7-13H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Benzyl-2,7-diazaspiro[4.5]decane include a molecular weight of 230.35 . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 340.8±35.0 °C at 760 mmHg, and a flash point of 134.1±16.9 °C . It also has a molar refractivity of 71.9±0.4 cm3, a polar surface area of 15 Å2, and a polarizability of 28.5±0.5 10-24 cm3 .Applications De Recherche Scientifique
Medicinal Chemistry: Drug Synthesis
“2-Benzyl-2,7-diazaspiro[4.5]decane” is utilized in medicinal chemistry for the synthesis of drug compounds. Its rigid spirocyclic structure is beneficial in creating drugs with specific three-dimensional shapes, which is crucial for binding to biological targets .
Materials Science: Polymer Research
In materials science, this compound finds applications in the development of polymers. Its incorporation into polymer chains can influence the physical properties of the material, such as elasticity and strength .
Environmental Science: Pollutant Removal
Research in environmental science has explored the use of “2-Benzyl-2,7-diazaspiro[4.5]decane” in the removal of pollutants. Its structure could potentially trap small pollutant molecules, aiding in water and air purification processes .
Analytical Chemistry: Chromatography
Analytical chemists employ “2-Benzyl-2,7-diazaspiro[4.5]decane” in chromatography as a stationary phase modifier. Its unique structure can separate complex mixtures by interacting differently with various substances .
Pharmacology: Neurotransmitter Modulation
In pharmacology, the compound is investigated for its potential to modulate neurotransmitter systems. This could lead to new treatments for neurological disorders such as depression or anxiety .
Biochemistry: Enzyme Inhibition
Lastly, in biochemistry, “2-Benzyl-2,7-diazaspiro[4.5]decane” is studied for its ability to inhibit certain enzymes. This can be pivotal in understanding metabolic pathways and designing inhibitors for therapeutic use .
Propriétés
IUPAC Name |
2-benzyl-2,9-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-2-5-14(6-3-1)11-17-10-8-15(13-17)7-4-9-16-12-15/h1-3,5-6,16H,4,7-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMCYUHQYITSIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)CC3=CC=CC=C3)CNC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676399 |
Source


|
| Record name | 2-Benzyl-2,7-diazaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-2,7-diazaspiro[4.5]decane | |
CAS RN |
1086395-71-2 |
Source


|
| Record name | 2,7-Diazaspiro[4.5]decane, 2-(phenylmethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086395-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzyl-2,7-diazaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Bromo-1-[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one](/img/structure/B1372913.png)



![4-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride](/img/structure/B1372921.png)

![3-[(2-Bromo-4-chloro-3,5-dimethylphenoxy)methyl]-piperidine hydrochloride](/img/structure/B1372923.png)



![6-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1372928.png)